2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid
Overview
Description
2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid is an organic compound that features a thiazole ring substituted with a tert-butoxycarbonyl (BOC) protected amino group and a carboxylic acid group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.
Mechanism of Action
Mode of Action
It’s known that many thiazole derivatives interact with their targets through hydrogen bonding . The compound’s tert-butoxycarbonyl (BOC) group could potentially be involved in these interactions.
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities and can interact with various biochemical pathways
Result of Action
Some thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . For instance, the compound’s storage temperature is recommended to be 28°C , suggesting that higher temperatures could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-4-methylthiazole.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine to form the BOC-protected intermediate.
Carboxylation: The BOC-protected intermediate is then carboxylated using carbon dioxide in the presence of a strong base like sodium hydride to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Coupling: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid group for coupling reactions.
Major Products Formed
Amides: Formed by coupling the carboxylic acid group with amines.
Free Amines: Obtained by deprotecting the BOC group.
Scientific Research Applications
2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Employed in the development of bioactive molecules and drug candidates.
Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and imaging.
Comparison with Similar Compounds
Similar Compounds
- 2-(((tert-Butoxycarbonyl)amino)ethyl)thiazole-4-carboxylic acid
- 2-(((tert-Butoxycarbonyl)amino)propyl)thiazole-4-carboxylic acid
Uniqueness
2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other similar compounds. The presence of the BOC-protected amino group and the carboxylic acid group makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)11-4-7-12-6(5-17-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTDDQLCSYDRLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436705 | |
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71904-80-8 | |
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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